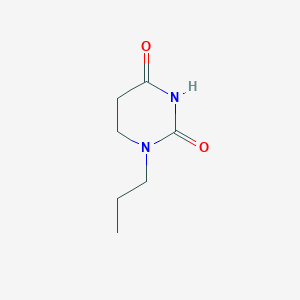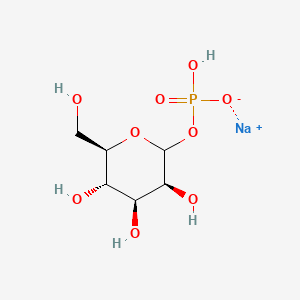
Mannose 1-phosphate (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mannose 1-phosphate (sodium) is a monosaccharide phosphate that plays a crucial role in glycosylation, a process essential for the proper functioning of proteins and lipids in biological systems. It is an intermediate in the metabolism of fructose and mannose and is involved in various metabolic pathways, including gluconeogenesis and glycoprotein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Mannose 1-phosphate (sodium) can be synthesized through enzymatic methods. One common method involves the use of phosphomannomutase, which catalyzes the conversion of mannose 6-phosphate to mannose 1-phosphate . This enzymatic reaction is typically carried out under mild conditions, with the presence of metal ions such as magnesium to enhance enzyme activity .
Industrial Production Methods
Industrial production of mannose 1-phosphate (sodium) often involves large-scale enzymatic synthesis. The process can be optimized by adjusting factors such as temperature, pH, and substrate concentration to achieve high conversion efficiency. For example, using polyphosphate-dependent mannose kinase from Arthrobacter species has been shown to be a cost-effective and efficient method for producing mannose 1-phosphate .
化学反应分析
Types of Reactions
Mannose 1-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: Mannose 1-phosphate can be oxidized to produce mannose 6-phosphate.
Reduction: It can be reduced to form mannose.
Substitution: Mannose 1-phosphate can participate in substitution reactions to form glycosylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include mannose 6-phosphate, mannose, and various glycosylated compounds. These products are important intermediates in metabolic pathways and have significant biological functions .
科学研究应用
Mannose 1-phosphate (sodium) has a wide range of scientific research applications:
作用机制
Mannose 1-phosphate (sodium) exerts its effects by participating in glycosylation processes. It is converted to GDP-mannose by the enzyme GDP-mannose pyrophosphorylase, which then serves as a donor of mannose residues in glycoprotein synthesis . This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets involved include various glycosyltransferases and glycoproteins .
相似化合物的比较
Similar Compounds
Mannose 6-phosphate: Another important intermediate in mannose metabolism, involved in similar pathways as mannose 1-phosphate.
Glucose 6-phosphate: A key intermediate in glucose metabolism, sharing some metabolic pathways with mannose 1-phosphate.
Fructose 6-phosphate: Involved in both glycolysis and gluconeogenesis, similar to mannose 1-phosphate.
Uniqueness
Mannose 1-phosphate (sodium) is unique in its specific role in glycosylation and its involvement in the synthesis of GDP-mannose. This distinguishes it from other similar compounds that may participate in broader metabolic pathways but do not have the same specific functions in glycoprotein synthesis .
属性
分子式 |
C6H12NaO9P |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
InChI 键 |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
规范 SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


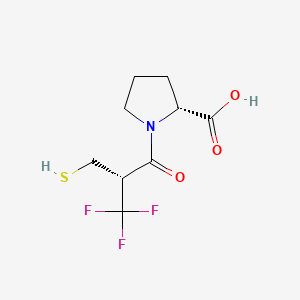

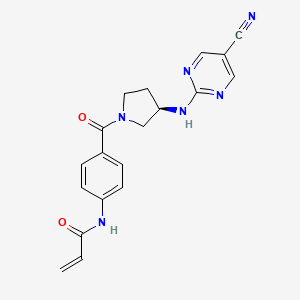
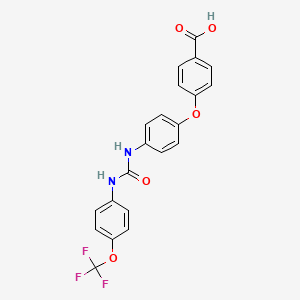

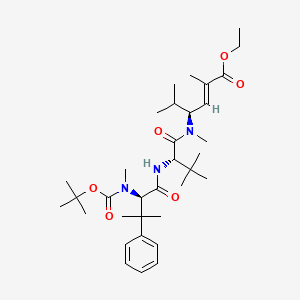

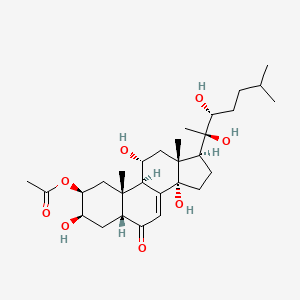
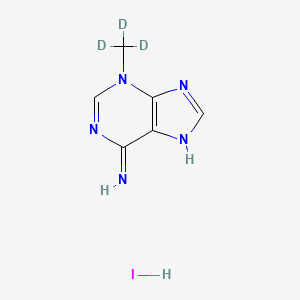
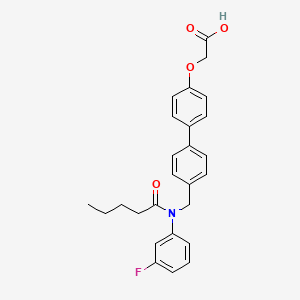
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
